![molecular formula C17H20ClN3O5 B11093096 3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B11093096.png)
3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene
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Overview
Description
3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER typically involves multiple steps. One common method includes the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes using potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids . Another approach involves the electrophilic addition of bromine to 3-substituted 1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene in carbon tetrachloride, leading to the formation of molecular complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using reagents like potassium borohydride.
Substitution: Electrophilic substitution reactions are common, such as the addition of bromine or chlorine
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Potassium borohydride is frequently used for reduction reactions.
Substitution: Bromine and chlorine are used for electrophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of 6-bromo-3-R-1,5-dinitro-3-azonia-tricyclo[3.3.1]nonane tribromides .
Scientific Research Applications
3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-BENZYL-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-6-YL (2-CHLOROETHYL) ETHER involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Acetonyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-8-one: Synthesized by Mannich condensation and shares a similar bicyclic structure.
6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl acetic acid: Another derivative with similar chemical properties.
Properties
Molecular Formula |
C17H20ClN3O5 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
3-benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C17H20ClN3O5/c18-8-9-26-15-6-7-16(20(22)23)11-17(15,21(24)25)13-19(12-16)10-14-4-2-1-3-5-14/h1-6H,7-13H2 |
InChI Key |
XLXZSWPVZWFUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2(CC1(CN(C2)CC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCCCl |
Origin of Product |
United States |
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